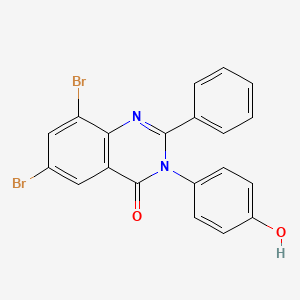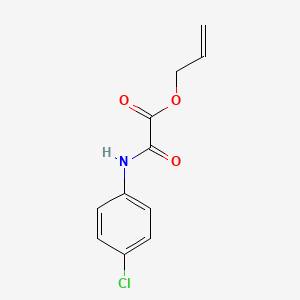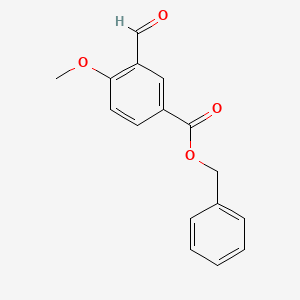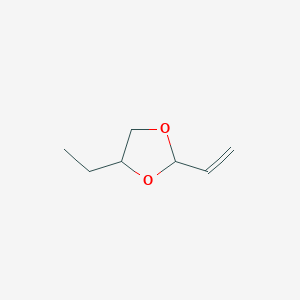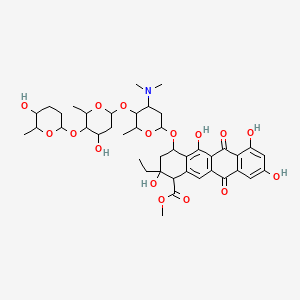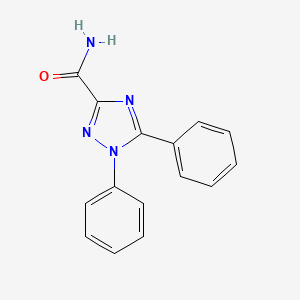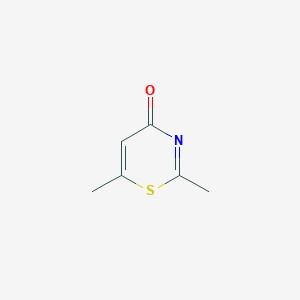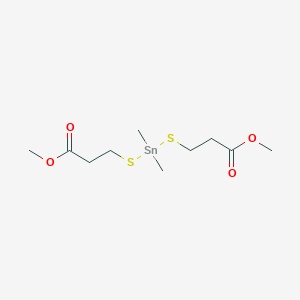![molecular formula C11H15O5P B14407538 Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester CAS No. 87600-56-4](/img/structure/B14407538.png)
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group This compound is notable for its structural features, which include a phosphonic acid moiety bonded to a dimethyl ester and a 4-methoxyphenylacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction entails the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For instance, trimethyl phosphite can be reacted with methyl iodide to yield dimethyl methylphosphonate . The reaction conditions generally require a solvent such as toluene and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale reactors and continuous flow processes to ensure high yield and purity. The Michaelis-Arbuzov reaction is scaled up using automated systems that precisely control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and efficiency.
化学反应分析
Types of Reactions
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonate ester to a phosphonic acid derivative.
Reduction: Reduction reactions can modify the ester groups, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized phosphonates.
科学研究应用
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s structural similarity to natural phosphates makes it useful in studying enzyme mechanisms and as a potential inhibitor of phosphate-processing enzymes.
Medicine: Phosphonic acid derivatives are explored for their potential as antiviral and anticancer agents due to their ability to mimic biological phosphates.
作用机制
The mechanism by which phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes. The compound can act as a competitive inhibitor by mimicking the natural substrate of enzymes that process phosphates. This inhibition can disrupt normal enzyme function, leading to various biological effects. The pathways involved often include those related to phosphate metabolism and signal transduction.
相似化合物的比较
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Glyphosate: A widely known herbicide that also contains a phosphonic acid moiety.
Ethephon: A plant growth regulator with a phosphonic acid group.
Uniqueness
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester is unique due to its specific structural features, which combine a phosphonic acid ester with a 4-methoxyphenylacetyl group. This combination imparts distinct chemical properties and potential for specialized applications in research and industry.
属性
CAS 编号 |
87600-56-4 |
|---|---|
分子式 |
C11H15O5P |
分子量 |
258.21 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15O5P/c1-14-10-6-4-9(5-7-10)8-11(12)17(13,15-2)16-3/h4-7H,8H2,1-3H3 |
InChI 键 |
RTWVMLDKXDMHRG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)P(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


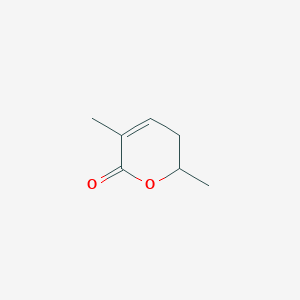
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
